molecular formula C9H6FNO2 B174297 Methyl 4-cyano-2-fluorobenzoate CAS No. 175596-01-7

Methyl 4-cyano-2-fluorobenzoate

Cat. No. B174297
Key on ui cas rn: 175596-01-7
M. Wt: 179.15 g/mol
InChI Key: BTSFXVSAECXZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve methyl 4-cyano-2-fluoro-benzoate (2.9 g, 16.2 mmol) in absolute ethanol (100 mL). Add potassium hydroxide (4.5 g, 80.2 mmol) and stir the milky white mixture for 1.5 h. Dilute the mixture with water (125 mL) and wash with diethyl ether (50 mL). Collect the aqueous layer and concentrate in vacuo until solids start to appear in the flask, then adjust the mixture to pH 1 with concentrated HCl. Extract the aqueous mixture with diethyl ether (3×500 mL). Combine the organic extracts and concentrate in vacuo to obtain the desired intermediate as a white solid (2.2 g, 83%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2].[OH-].[K+]>C(O)C.O>[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
Collect the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo until solids
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with diethyl ether (3×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combine the organic extracts and concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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